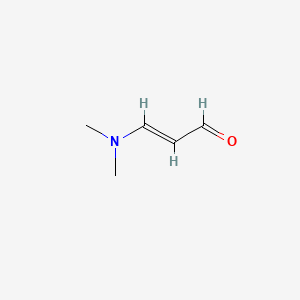

3-Dimethylaminoacrolein

Description

The exact mass of the compound 3-(Dimethylamino)acrylaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(dimethylamino)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-6(2)4-3-5-7/h3-5H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLMPLDPCKRASL-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Record name | 3-Dimethylaminoacrolein | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/3-Dimethylaminoacrolein | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927-63-9, 692-32-0 | |

| Record name | 3-(Dimethylamino)acrylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Dimethylaminoacrolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(dimethylamino)acrylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(dimethylamino)prop-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DIMETHYLAMINOACROLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MVV69JD7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Dimethylaminoacrolein (CAS 927-63-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Dimethylaminoacrolein (B57599), with CAS number 927-63-9, is a versatile organic compound that serves as a crucial building block in a multitude of synthetic pathways.[1][2] Its unique bifunctional nature, possessing both an activated aldehyde and an enamine moiety, renders it a highly reactive intermediate for the construction of complex molecular architectures, particularly heterocyclic systems of significant interest in medicinal chemistry and materials science.[2][3][4] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a focus on detailed experimental protocols and mechanistic insights relevant to researchers in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a pale yellow to brown, water-soluble liquid.[1][5] It is characterized by the molecular formula C₅H₉NO and a molar mass of 99.133 g·mol⁻¹.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 927-63-9 (non-specific), 692-32-0 | [1] |

| Molecular Formula | C₅H₉NO | [1][6] |

| Molar Mass | 99.133 g·mol⁻¹ | [1] |

| Appearance | Clear, faintly yellow to dark brown liquid | [1] |

| Density | 0.99 g/cm³ at 25 °C | [1] |

| Boiling Point | 270-273 °C | [3][5] |

| Refractive Index | n20/D 1.584 | [3] |

| Solubility | Soluble in water, methanol, and 1,2-dichloroethane | [1] |

| Flash Point | 113 °C (closed cup) | [7] |

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques. Key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data | Reference(s) |

| ¹H NMR | Available from various sources, including Sigma-Aldrich and PubChem. | [3] |

| ¹³C NMR | Data available in the literature (e.g., J. Prakt. Chem. 315, 1121(1973)). | [3] |

| IR Spectroscopy | Vapor phase IR spectra are available. | [3] |

| Mass Spectrometry | GC-MS data shows a top peak at m/z 42 and the molecular ion peak at m/z 99. | [3] |

Synthesis of this compound

The industrial synthesis of this compound has evolved to avoid hazardous starting materials. The Vilsmeier-Haack reaction is a common and efficient method.

Vilsmeier-Haack Synthesis from Vinyl Ethers

A widely used and safer industrial method involves the reaction of a vinyl ether with a Vilsmeier reagent, which is formed in situ from dimethylformamide (DMF) and an activating agent like phosgene (B1210022) or phosphoryl chloride (POCl₃).[1]

Experimental Protocol: Synthesis of this compound via the Vilsmeier-Haack Reaction

-

Reagents: Isobutyl vinyl ether, Dimethylformamide (DMF), Phosphoryl chloride (POCl₃), Sodium hydroxide (B78521) solution.

-

Procedure:

-

In a suitable reaction vessel, the Vilsmeier reagent is prepared by the reaction of DMF and POCl₃.[1]

-

Isobutyl vinyl ether is then reacted with the freshly prepared Vilsmeier reagent.[1]

-

The reaction mixture is subsequently treated with a dilute sodium hydroxide solution to yield this compound.[1] This continuous process can achieve yields as high as 86%.[1]

-

A diagram of the Vilsmeier-Haack synthesis workflow is provided below.

Caption: Vilsmeier-Haack Synthesis Workflow.

Reactivity and Applications in Synthesis

This compound is a versatile synthon for introducing a three-carbon aldehyde-containing fragment into molecules. Its reactivity is characterized by the electrophilic nature of the aldehyde and the nucleophilic character of the enamine.

Synthesis of Heterocyclic Compounds

A primary application of this compound is in the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.[2][8]

The reaction of this compound with guanidine (B92328) provides a direct and high-yielding route to 2-aminopyrimidine (B69317), a key scaffold in medicinal chemistry.[1]

Experimental Protocol: Synthesis of 2-Aminopyrimidine

-

Reagents: this compound, Guanidine.

-

Procedure:

-

This compound is reacted with guanidine.

-

The reaction proceeds to form 2-aminopyrimidine in nearly quantitative yield.[1]

-

The reaction pathway for the synthesis of 2-aminopyrimidine is illustrated below.

Caption: Synthesis of 2-Aminopyrimidine.

Vinamidinium salts derived from this compound are valuable intermediates for the synthesis of substituted pyrroles and thiophenes.[1]

Experimental Protocol: Synthesis of N-Alkylpyrroles

-

Reagents: this compound, Dimethylammonium tetrafluoroborate (B81430), Glycine (B1666218) esters.

-

Procedure:

A logical diagram illustrating the relationship between this compound and its application in pyrrole (B145914) synthesis is shown below.

Caption: Heterocycle Synthesis via Vinamidinium Salts.

Knoevenagel Condensation

This compound readily undergoes Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile, to form 1,3-butadiene (B125203) derivatives.[1] This reaction is also utilized in the synthesis of precursors for agrochemicals and pharmaceuticals, for instance, in the production of 2-chloronicotinic acid derivatives.[1]

Experimental Protocol: Reaction with Malononitrile

-

Reagents: this compound, Malononitrile.

-

Procedure:

-

This compound is reacted with malononitrile.

-

The condensation reaction proceeds to yield the corresponding 1,3-butadiene derivative.[1]

-

Biological Activity and Safety

This compound has been noted for its unusual biological properties, including the ability to reverse the hypnotic effect of morphine in mice and a stimulating effect in humans.[1][5] It is considered a more stable and less toxic precursor to malondialdehyde, a genotoxic and mutagenic compound.[1]

Safety Information:

This compound is classified as a corrosive substance.[1][7] It can cause severe skin burns and eye damage.[9] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator, should be used when handling this compound.[7] It should be stored in a cool, dry, and well-ventilated area.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

| GHS05 | Danger | H314: Causes severe skin burns and eye damage |

| Source:[1][7][9] |

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to act as a C3 building block has led to its widespread use in the construction of a diverse range of heterocyclic compounds that are of significant interest to the pharmaceutical and agrochemical industries. The synthetic routes to and from this compound are well-established, offering efficient and high-yielding transformations. A thorough understanding of its reactivity and handling requirements is essential for its safe and effective utilization in research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. 3-(Dimethylamino)acrylaldehyde | C5H9NO | CID 638320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound(927-63-9) 1H NMR spectrum [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound CAS#: 927-63-9 [m.chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties of 3-Dimethylaminoacrolein

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylaminoacrolein, with the IUPAC name (2E)-3-(Dimethylamino)prop-2-enal, is a versatile organic compound that serves as a key intermediate in a multitude of synthetic pathways.[1] Its unique bifunctional nature, possessing both an aldehyde and an enamine moiety, renders it a valuable building block for the construction of complex molecules, particularly nitrogen-containing heterocycles.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, reactivity, and experimental applications, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is a clear, faintly yellow to dark brown liquid that is soluble in water, methanol (B129727), and 1,2-dichloroethane.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO | [1] |

| Molar Mass | 99.133 g·mol⁻¹ | [1] |

| Appearance | Clear, faintly yellow to dark brown liquid | [1] |

| Density | 0.99 g·cm⁻³ at 25°C | [1] |

| Boiling Point | 91 °C at 0.1 kPa; 133–144 °C; 270–273 °C | [1] |

| Solubility | Soluble in water, methanol, and 1,2-dichloroethane | [1] |

| Refractive Index (n²⁰/D) | 1.584 - 1.588 | |

| Flash Point | 113 °C (closed cup) | |

| CAS Number | 927-63-9 | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is summarized in Table 2.

Table 2: Spectral Data of this compound

| Spectrum Type | Key Features/Signals | Reference |

| ¹H NMR | Available | [2] |

| ¹³C NMR | Available | [3] |

| IR | Available | [2] |

| Mass Spectrometry | Available | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the Vilsmeier-Haack reaction being a prominent and industrially relevant method.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This method involves the reaction of a vinyl ether with a Vilsmeier reagent, which is formed in situ from dimethylformamide (DMF) and an activating agent like phosgene, phosphoryl chloride (POCl₃), or oxalyl chloride.[1] A general procedure is outlined below.

Materials:

-

Isobutyl vinyl ether

-

Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Dilute sodium hydroxide (B78521) solution

-

Appropriate organic solvents for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Formation of the Vilsmeier Reagent: In a reaction vessel, dimethylformamide (DMF) is reacted with phosphoryl chloride (POCl₃) to form the Vilsmeier reagent, a chloroiminium salt. This reaction is typically performed at reduced temperatures.

-

Reaction with Vinyl Ether: Isobutyl vinyl ether is then added to the Vilsmeier reagent. The reaction mixture is stirred, allowing for the formation of an intermediate.

-

Hydrolysis: The intermediate is subsequently hydrolyzed by the addition of a dilute sodium hydroxide solution. This step yields this compound.[1]

-

Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent. The organic layer is then washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation.[4]

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Applications

This compound is a versatile reagent due to the presence of both an electrophilic aldehyde group and a nucleophilic enamine system. This dual reactivity allows it to participate in a wide range of chemical transformations.

Reactions with Nucleophiles

The aldehyde group of this compound readily reacts with various nucleophiles. For instance, it reacts with guanidine (B92328) to form 2-aminopyrimidine (B69317) in nearly quantitative yield.[1]

Experimental Protocol: Synthesis of 2-Aminopyrimidine

Materials:

-

This compound

-

Guanidine nitrate (B79036)

-

Sodium methoxide (B1231860)

-

Methanol

Procedure:

-

A solution of this compound in methanol is prepared in a reaction flask.

-

Guanidine nitrate and a catalytic amount of sodium methoxide are added to the solution.[5]

-

The reaction mixture is stirred, typically under reflux, to facilitate the condensation reaction.

-

Upon completion, the reaction is cooled, and the product, 2-aminopyrimidine, can be isolated by crystallization or other purification techniques.

Reactions with CH-Acidic Compounds

This compound can react with compounds containing active methylene (B1212753) groups (CH-acidic compounds), such as malononitrile. This reaction leads to the formation of 1,3-butadiene (B125203) derivatives.[1]

Logical Relationship of Reactivity

The following diagram illustrates the key reactive sites of this compound and its general reaction pathways with nucleophiles and CH-acidic compounds.

Caption: Reactivity pathways of this compound.

Safety and Handling

This compound is classified as a corrosive substance.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with a rich and diverse reactivity profile. Its ability to act as a precursor to a wide array of heterocyclic compounds makes it an indispensable tool for synthetic chemists, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and reactivity is paramount for its effective and safe utilization in research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound(927-63-9) 1H NMR [m.chemicalbook.com]

- 3. 3-(Dimethylamino)acrylaldehyde | C5H9NO | CID 638320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-Dimethylaminoacrolein: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Dimethylaminoacrolein (B57599) (3-DMA) is a versatile organic compound that serves as a crucial building block in synthetic chemistry.[1] Its unique bifunctional nature, combining the reactivity of an α,β-unsaturated aldehyde with an enamine, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds.[1] This technical guide provides a comprehensive overview of the structure, physicochemical properties, spectroscopic data, and key synthetic methodologies related to 3-DMA, with a particular focus on its applications in pharmaceutical and materials science.

Chemical Structure and Formula

This compound, systematically named (2E)-3-(Dimethylamino)prop-2-enal, is an organic compound with the chemical formula C₅H₉NO.[2] The molecule features a three-carbon chain with a terminal aldehyde group and a dimethylamino group at the 3-position, conjugated through a carbon-carbon double bond. This conjugation gives rise to its characteristic reactivity.

-

Molecular Formula: C₅H₉NO

-

Canonical SMILES: CN(C)/C=C/C=O[2]

-

InChI Key: RRLMPLDPCKRASL-ONEGZZNKSA-N[2]

Physicochemical and Spectroscopic Data

The properties of 3-DMA are summarized in the tables below. These data are essential for its handling, storage, and application in various chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Weight | 99.13 g/mol | [2] |

| Appearance | Clear, faintly yellow to dark brown liquid | [2] |

| Density | 0.99 g/cm³ at 25 °C | [2] |

| Boiling Point | 270-273 °C (lit.) | |

| Refractive Index | n20/D 1.584 (lit.) | |

| Solubility | Soluble in water, methanol, and 1,2-dichloroethane | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Table 2: Spectroscopic Data Interpretation for this compound

| Spectroscopy | Expected Peaks and Assignments | References |

| ¹H NMR | δ 9.0-10.0 ppm: Aldehyde proton (-CHO), likely a doublet due to coupling with the adjacent vinyl proton. δ 5.0-7.5 ppm: Vinylic protons (-CH=CH-), exhibiting complex splitting patterns (doublet of doublets). δ 2.8-3.2 ppm: Methyl protons of the dimethylamino group (-N(CH₃)₂), typically a singlet. | [3][4] |

| ¹³C NMR | δ 190-200 ppm: Aldehyde carbonyl carbon (C=O). δ 115-150 ppm: Vinylic carbons (C=C). δ 35-45 ppm: Methyl carbons of the dimethylamino group. | [5][6][7] |

| IR Spectroscopy | ~1655-1705 cm⁻¹: Strong C=O stretch (conjugated aldehyde). ~1600-1650 cm⁻¹: C=C stretch. ~2720 cm⁻¹ and ~2820 cm⁻¹: Characteristic C-H stretches of an aldehyde. | [3][4][6] |

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

A common and industrially relevant method for synthesizing 3-DMA involves the Vilsmeier-Haack reaction, using a vinyl ether and a Vilsmeier reagent generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1]

Reaction Scheme:

-

Formation of Vilsmeier Reagent: DMF + POCl₃ → [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻

-

Reaction with Vinyl Ether: Isobutyl vinyl ether + Vilsmeier Reagent → Intermediate Iminium Salt

-

Hydrolysis: Intermediate Iminium Salt + H₂O/OH⁻ → this compound

Detailed Protocol:

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath.

-

With vigorous stirring, add phosphorus oxychloride (POCl₃) dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.

-

Reaction with Isobutyl Vinyl Ether: Cool the freshly prepared Vilsmeier reagent in an ice-salt bath.

-

Add isobutyl vinyl ether dropwise to the reaction mixture, again maintaining a low internal temperature.

-

Once the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the vinyl ether.

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide (B78521) until the pH is approximately 7-8.

-

The aqueous solution containing 3-DMA can then be used directly, or the product can be extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound, which can be further purified by vacuum distillation.[1]

Synthesis of 2-Aminopyrimidine (B69317)

3-DMA is an excellent precursor for the synthesis of various heterocycles. A notable example is the near-quantitative formation of 2-aminopyrimidine by reaction with guanidine (B92328).[1]

Reaction Scheme: this compound + Guanidine → 2-Aminopyrimidine

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol (B145695) or isopropanol.

-

Add an equimolar amount of guanidine (often used as guanidine hydrochloride or guanidine carbonate, with a base like sodium methoxide (B1231860) or sodium ethoxide to liberate the free base).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration.

-

If the product remains in solution, the solvent is removed under reduced pressure.

-

The crude 2-aminopyrimidine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows involving this compound.

Caption: Workflow for the synthesis of this compound.

Caption: 3-DMA as a versatile precursor for heterocyclic synthesis.

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant applications in organic synthesis. Its ability to act as a C₃ building block enables the efficient construction of a wide range of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and functional materials. The synthetic routes described herein, particularly the Vilsmeier-Haack approach, offer reliable methods for its preparation. This guide provides foundational data and protocols to support further research and development efforts leveraging this important molecule.

References

- 1. This compound(927-63-9) 1H NMR [m.chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of (2E)-3-(Dimethylamino)prop-2-enal

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-3-(Dimethylamino)prop-2-enal, also known as 3-(dimethylamino)acrolein, is a versatile bifunctional molecule that serves as a key intermediate in the synthesis of a wide array of heterocyclic compounds and complex organic molecules. Its unique structure, combining an enamine and an aldehyde, makes it a valuable building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the primary synthetic routes to (2E)-3-(Dimethylamino)prop-2-enal, complete with detailed experimental protocols, comparative data, and a process workflow for its preparation.

Introduction

(2E)-3-(Dimethylamino)prop-2-enal is a pale yellow, water-soluble liquid with the chemical formula C₅H₉NO.[1] The molecule's reactivity is characterized by the conjugated system of the dimethylamino group, a carbon-carbon double bond, and an aldehyde functionality. This arrangement allows it to act as a nucleophilic enamine and an electrophilic aldehyde, enabling its participation in a variety of chemical transformations, including cyclization and condensation reactions.[2] Consequently, it is a crucial precursor for the synthesis of pharmaceuticals, agrochemicals, and other specialized organic compounds. This guide will focus on the most common and industrially relevant methods for its synthesis.

Synthetic Methodologies

The synthesis of (2E)-3-(Dimethylamino)prop-2-enal can be achieved through several pathways. The most prominent methods include the Vilsmeier-Haack reaction involving vinyl ethers and the reaction of malondialdehyde precursors with dimethylamine (B145610).

Vilsmeier-Haack Reaction of Vinyl Ethers

A highly efficient and industrially scalable method for the synthesis of (2E)-3-(Dimethylamino)prop-2-enal is the Vilsmeier-Haack reaction of a vinyl ether with a Vilsmeier reagent, which is typically formed in situ from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or phosgene.[1] This method has been reported to produce the target compound in high yields.[1]

Reaction Scheme: R = alkyl group (e.g., ethyl, isobutyl)

Step 1: Formation of the Vilsmeier Reagent DMF + POCl₃ → [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻

Step 2: Reaction with Vinyl Ether and Hydrolysis RO-CH=CH₂ + [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻ → Intermediate Iminium Salt --(H₂O, base)--> (CH₃)₂N-CH=CH-CHO

Reaction of Malondialdehyde Precursors with Dimethylamine

Another common and reliable method involves the use of a stable precursor of malondialdehyde, such as 1,1,3,3-tetramethoxypropane (B13500) (malondialdehyde bis(dimethyl acetal)), which is first hydrolyzed in situ to generate malondialdehyde. The malondialdehyde is then reacted with dimethylamine to yield the final product.[3][4]

Reaction Scheme:

Step 1: In situ generation of Malondialdehyde CH(OCH₃)₂CH₂CH(OCH₃)₂ + H₂O --(H⁺)--> OHC-CH₂-CHO + 4 CH₃OH

Step 2: Condensation with Dimethylamine OHC-CH₂-CHO + (CH₃)₂NH → (CH₃)₂N-CH=CH-CHO + H₂O

Experimental Protocols

Protocol 1: Synthesis via Vilsmeier-Haack Reaction of Isobutyl Vinyl Ether

This protocol is based on a high-yield continuous process.[1]

Materials and Equipment:

-

Isobutyl vinyl ether

-

Vilsmeier reagent (prepared from a suitable source, e.g., DMF and phosgene)

-

Dilute sodium hydroxide (B78521) solution

-

Standard laboratory glassware for continuous reaction setup

-

Extraction and distillation apparatus

Procedure:

-

The Vilsmeier reagent is prepared and continuously fed into a reactor.

-

Isobutyl vinyl ether is simultaneously and continuously introduced into the reactor.

-

The reaction mixture is then treated with a dilute aqueous solution of sodium hydroxide to facilitate hydrolysis of the intermediate iminium salt.

-

The aqueous solution containing the product is then subjected to extraction with a suitable organic solvent (e.g., dichloromethane).

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure (2E)-3-(Dimethylamino)prop-2-enal.

Protocol 2: Synthesis from 1,1,3,3-Tetramethoxypropane and Dimethylamine

This protocol is an adaptation of a procedure for a similar enaminone.[3]

Materials and Equipment:

-

1,1,3,3-Tetramethoxypropane

-

Dimethylamine (e.g., 40% aqueous solution)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In Situ Generation of Malondialdehyde: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,1,3,3-tetramethoxypropane (10.0 g, 60.9 mmol) in deionized water (50 mL).

-

Add concentrated hydrochloric acid (1 mL) dropwise while stirring.

-

Heat the mixture to 40°C and stir for 2 hours to facilitate the hydrolysis of the acetal (B89532) to malondialdehyde.

-

Condensation Reaction: Cool the aqueous solution of malondialdehyde to room temperature. Add a 40% aqueous solution of dimethylamine (6.87 g, 60.9 mmol) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Work-up and Extraction: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (2E)-3-(Dimethylamino)prop-2-enal.

Data Presentation

Table 1: Comparison of Synthetic Routes

| Parameter | Route 1: Vilsmeier-Haack | Route 2: Malondialdehyde Precursor |

| Starting Materials | Isobutyl vinyl ether, Vilsmeier reagent | 1,1,3,3-Tetramethoxypropane, Dimethylamine |

| Key Reagents | Vilsmeier reagent (e.g., from DMF/Phosgene) | Hydrochloric acid, Sodium bicarbonate |

| Reaction Type | Electrophilic substitution / Hydrolysis | Acetal hydrolysis / Condensation |

| Reported Yield | 86%[1] | Typically 70-85% (estimated based on similar reactions)[4] |

| Advantages | High yield, suitable for continuous process | Readily available starting materials, milder conditions |

| Disadvantages | Use of hazardous reagents (e.g., phosgene) | In-situ generation of reactive malondialdehyde |

Table 2: Physicochemical and Spectroscopic Data of (2E)-3-(Dimethylamino)prop-2-enal

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO | [1] |

| Molar Mass | 99.13 g/mol | [1] |

| Appearance | Pale yellow to brown liquid | [1] |

| Density | 0.99 g/cm³ at 25°C | [1] |

| Boiling Point | 91°C at 0.1 kPa | [1] |

| ¹H NMR (CDCl₃) | Data not explicitly found in searches | |

| ¹³C NMR | Referenced in PubChem | [5] |

| IR (Neat) | Data not explicitly found in searches |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of (2E)-3-(Dimethylamino)prop-2-enal via the malondialdehyde precursor route, which is generally more accessible for standard laboratory settings.

Caption: Experimental workflow for the synthesis of (2E)-3-(Dimethylamino)prop-2-enal.

Conclusion

This technical guide has detailed two primary and effective methods for the synthesis of (2E)-3-(Dimethylamino)prop-2-enal. The Vilsmeier-Haack reaction offers a high-yield route suitable for industrial-scale production, while the use of malondialdehyde precursors provides a more accessible laboratory-scale synthesis. The choice of method will depend on the specific requirements of the researcher, including scale, available reagents, and safety considerations. The provided protocols and data serve as a valuable resource for scientists and professionals in the field of organic synthesis and drug development, enabling the efficient preparation of this important chemical intermediate. Further research to fully characterize the spectroscopic properties of the final product is encouraged for quality control and analytical purposes.

References

A Comprehensive Technical Guide to (2E)-3-(Dimethylamino)prop-2-enal

For researchers, scientists, and professionals in drug development, a thorough understanding of versatile chemical intermediates is paramount. This guide provides an in-depth look at 3-Dimethylaminoacrolein, a key building block in organic synthesis.

1. Chemical Identity

-

Synonyms: 3-(Dimethylamino)acrolein, 3-(Dimethylamino)acrylaldehyde, (E)-3-(dimethylamino)acrylaldehyde, 3-(Dimethylamino)-2-propenal, β-(Dimethylamino)acrolein[2][3][4]

2. Physicochemical Properties

This compound is an organic compound with the formula (CH₃)₂NCH=CHCHO.[1] It presents as a pale yellow to dark brown, water-soluble liquid.[1][5] This compound is valued as a stable and less toxic precursor to malondialdehyde, which is genotoxic and mutagenic.[1] It combines the functionalities of an unsaturated aldehyde and an enamine, making it a reactive component for synthesizing various heterocyclic compounds.[1][6]

| Property | Value |

| Molecular Formula | C₅H₉NO[1][2][7] |

| Molar Mass | 99.133 g·mol⁻¹[1] |

| Appearance | Clear, faintly yellow to dark brown liquid[1] |

| Density | 0.99 g·cm⁻³ at 25 °C[1][3][7] |

| Boiling Point | 270–273 °C (at atmospheric pressure)[1][3][5][7] |

| 133–144 °C[1] | |

| 91 °C (at 0.1 kPa)[1] | |

| Solubility | Soluble in water, methanol, and 1,2-dichloroethane[1] |

| Refractive Index | n20/D 1.584[3][5][7] |

| Flash Point | >110 °C (>230 °F)[3] |

3. Experimental Protocols

3.1. Synthesis of this compound via the Vilsmeier-Haack Reaction

A common and industrially preferred method for synthesizing this compound involves the reaction of a vinyl ether with a Vilsmeier reagent.[1] This route avoids the use of the highly explosive propynal.[1]

Materials:

-

Isobutyl vinyl ether

-

Vilsmeier reagent (prepared in situ from phosphorus oxychloride and dimethylformamide)

-

Dilute sodium hydroxide (B78521) solution

Procedure:

-

The Vilsmeier reagent is prepared by the reaction of phosphorus oxychloride (POCl₃) with dimethylformamide (DMF).

-

Isobutyl vinyl ether is then added to the Vilsmeier reagent.

-

The reaction mixture is stirred, leading to the formation of an intermediate iminium salt.

-

The reaction is then quenched by the addition of a dilute sodium hydroxide solution.

-

This hydrolysis step yields this compound.

-

The product can be isolated and purified using standard laboratory techniques, such as distillation under reduced pressure. This process can be adapted for continuous production and typically results in a high yield of approximately 86%.[1]

3.2. Synthesis of 2-Aminopyrimidine (B69317)

This compound serves as a key precursor for various heterocyclic compounds. A notable example is the near-quantitative synthesis of 2-aminopyrimidine.[1]

Materials:

-

This compound

-

Guanidine

-

Suitable solvent (e.g., ethanol)

Procedure:

-

This compound is dissolved in a suitable solvent.

-

Guanidine is added to the solution.

-

The reaction mixture is heated under reflux.

-

The reaction proceeds via a condensation and subsequent cyclization mechanism.

-

Upon cooling, the 2-aminopyrimidine product crystallizes and can be collected by filtration.

4. Reaction Pathway Visualization

The following diagram illustrates the synthesis of this compound from isobutyl vinyl ether and the Vilsmeier reagent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 3-(Dimethylamino)acrylaldehyde | C5H9NO | CID 638320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound, 90% | Fisher Scientific [fishersci.ca]

- 5. This compound | 927-63-9 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

Spectroscopic Profile of 3-Dimethylaminoacrolein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Dimethylaminoacrolein (DMNA), a versatile organic compound with applications in chemical synthesis. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols relevant for its characterization.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.35 | d | 8.0 | CHO |

| 7.15 | d | 12.5 | N-CH= |

| 5.15 | dd | 12.5, 8.0 | =CH-CHO |

| 2.95 | s | - | N(CH₃)₂ |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 190.5 | CHO |

| 155.0 | N-CH= |

| 105.0 | =CH-CHO |

| 45.0, 37.5 | N(CH₃)₂ |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The major IR absorption peaks for this compound are listed below.

| Wavenumber (cm⁻¹) | Assignment |

| 2920 | C-H stretch (alkane) |

| 2850 | C-H stretch (alkane) |

| 1650 | C=O stretch (aldehyde) |

| 1600 | C=C stretch (alkene) |

| 1400 | C-H bend (alkane) |

| 1100 | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 99.13 | M⁺ (Molecular Ion) | C₅H₉NO |

| 82 | High | [M-OH]⁺ |

| 42 | Base Peak | [C₂H₄N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

The solution is then transferred to a standard 5 mm NMR tube.

-

The final sample volume in the NMR tube should be approximately 0.6-0.7 mL.

¹H NMR Spectroscopy Protocol:

-

The NMR spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed.

-

The free induction decay (FID) is acquired and then Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased and the baseline is corrected.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy Protocol:

-

The spectrometer is tuned to the ¹³C frequency and the magnetic field is shimmed.

-

A standard proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum with singlets for each unique carbon atom.

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low.

-

The FID is processed similarly to the ¹H NMR data.

-

Chemical shifts are referenced to the deuterated solvent signal.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

The ATR crystal surface is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small drop of liquid this compound is placed directly onto the ATR crystal.

-

The sample spectrum is then recorded.

-

The resulting spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

Electron Ionization Mass Spectrometry (EI-MS)

-

A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Physical properties of 3-Dimethylaminoacrolein (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 3-Dimethylaminoacrolein, a versatile organic compound utilized in various synthetic applications. The information presented herein is intended to support research and development activities by providing reliable data and standardized experimental methodologies.

Core Physical Properties

This compound is a clear, faintly yellow to dark brown liquid that is soluble in water.[1] Its key physical characteristics are summarized in the table below, providing a consolidated reference for laboratory and developmental work.

| Property | Value | Conditions |

| Boiling Point | 270-273 °C | Standard atmospheric pressure (lit.)[2][3][4] |

| 133–144 °C | Not specified[1] | |

| 91 °C | 0.1 kPa (1 mmHg)[1][5] | |

| Density | 0.99 g/cm³ (or g/mL) | 25 °C (lit.)[1][2][3][4][6] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical synthesis and characterization. The following sections detail standardized laboratory protocols for measuring the boiling point and density of liquid compounds such as this compound.

Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for small sample volumes and provides a reasonably accurate measurement of the boiling point.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath fluid

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

-

Place the capillary tube into the test tube with the sealed end pointing upwards.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Fill the Thiele tube with a suitable heating fluid, ensuring the side arm is not completely filled.

-

Insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is immersed in the heating fluid.

-

Gently heat the side arm of the Thiele tube. This will induce convection currents, ensuring uniform heating of the sample.

-

Observe the capillary tube. As the liquid heats, trapped air will be expelled. A continuous and rapid stream of bubbles will emerge from the open end of the capillary tube as the liquid reaches its boiling point.

-

Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube. Record this temperature.

Determination of Density

The density of a liquid can be determined by accurately measuring its mass and volume.

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Electronic balance (accurate to at least 0.01 g)

-

Pipette or dropper

Procedure:

-

Ensure the graduated cylinder is clean and completely dry.

-

Place the empty graduated cylinder on the electronic balance and tare the balance to zero.

-

Carefully add a known volume of this compound to the graduated cylinder using a pipette. For improved accuracy, use a volume that allows for clear reading of the meniscus.

-

Record the exact volume of the liquid, reading from the bottom of the meniscus at eye level to avoid parallax error.

-

Place the graduated cylinder containing the liquid back onto the tared electronic balance.

-

Record the mass of the liquid.

-

Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .

-

For enhanced accuracy, it is recommended to repeat the measurement several times and calculate the average density.

Synthesis Pathway of this compound

This compound can be synthesized via the Vilsmeier-Haack reaction. This process involves the formylation of an activated substrate, in this case, derived from a vinyl ether, using a Vilsmeier reagent. The Vilsmeier reagent is typically formed in situ from a substituted amide, such as dimethylformamide (DMF), and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride.

Caption: Synthesis of this compound via the Vilsmeier-Haack reaction.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. vernier.com [vernier.com]

- 6. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

An In-depth Technical Guide to the Solubility of 3-Dimethylaminoacrolein in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Dimethylaminoacrolein, a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide presents qualitative solubility information, predicted solubility based on solvent properties, and a detailed experimental protocol for determining solubility.

Data Presentation: Solubility of this compound

The following table summarizes the known and predicted solubility of this compound in a range of common organic solvents. The predictions are based on the "like dissolves like" principle, considering the polar nature of this compound owing to its aldehyde and enamine functionalities.

| Solvent Class | Solvent Name | CAS Number | Polarity (Dielectric Constant) | Reported Solubility | Predicted Solubility |

| Water | Water | 7732-18-5 | 80.1 | Soluble[1][2] | - |

| Alcohols | Methanol | 67-56-1 | 32.7 | Soluble[1] | - |

| Ethanol | 64-17-5 | 24.5 | Not Reported | Highly Soluble | |

| Isopropanol | 67-63-0 | 19.9 | Not Reported | Soluble | |

| Chlorinated Solvents | 1,2-Dichloroethane | 107-06-2 | 10.4 | Soluble[1] | - |

| Dichloromethane | 75-09-2 | 9.1 | Not Reported | Highly Soluble | |

| Chloroform | 67-66-3 | 4.8 | Not Reported | Soluble | |

| Ketones | Acetone | 67-64-1 | 20.7 | Not Reported | Highly Soluble |

| Methyl Ethyl Ketone | 78-93-3 | 18.5 | Not Reported | Soluble | |

| Ethers | Diethyl Ether | 60-29-7 | 4.3 | Not Reported | Sparingly Soluble |

| Tetrahydrofuran | 109-99-9 | 7.6 | Not Reported | Soluble | |

| Esters | Ethyl Acetate | 141-78-6 | 6.0 | Not Reported | Soluble |

| Aprotic Polar Solvents | Dimethylformamide | 68-12-2 | 36.7 | Not Reported | Highly Soluble |

| Dimethyl Sulfoxide | 67-68-5 | 46.7 | Not Reported | Highly Soluble | |

| Hydrocarbons | Hexane | 110-54-3 | 1.9 | Not Reported | Insoluble |

| Toluene | 108-88-3 | 2.4 | Not Reported | Sparingly Soluble |

Experimental Protocols: Determination of Solubility

For researchers requiring precise quantitative solubility data, the following is a detailed methodology for the equilibrium solubility determination of this compound using the widely accepted shake-flask method.

Objective:

To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The concentration of the solute in the solution should be constant over time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, dry vial to remove all undissolved solids. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., measure absorbance at the λmax for UV-Vis or peak area for HPLC).

-

Prepare a calibration curve by measuring the response of a series of standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Workflow for Solubility Determination

Caption: Shake-Flask Solubility Determination Workflow.

Synthetic Utility of this compound

This compound is a key intermediate in the synthesis of a wide range of heterocyclic compounds, which are prevalent in many active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both an electrophilic aldehyde group and a nucleophilic enamine, allows for versatile reactivity.

The following diagram illustrates the role of this compound as a precursor in the synthesis of various important heterocyclic scaffolds.

References

An In-depth Technical Guide to the Safe Handling of 3-Dimethylaminoacrolein

Introduction

3-Dimethylaminoacrolein (CAS No: 927-63-9) is a highly reactive and versatile organic compound instrumental in various synthetic pathways, particularly in pharmaceutical and chemical research. Its molecular formula is C5H9NO, and it has a molecular weight of approximately 99.13 g/mol .[1][2][3] This guide provides a comprehensive overview of its safety data, handling protocols, and emergency procedures, tailored for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

This compound is classified as a hazardous chemical and is corrosive.[1][3] The primary danger associated with this substance is its ability to cause severe skin burns and serious eye damage.[1][3][4][5] It is also harmful if swallowed or in contact with the skin and may cause respiratory irritation and allergic skin reactions.[1][6]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1 / 1B | H314: Causes severe skin burns and eye damage[1][3] |

| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[1] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[6] |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin[6] |

| Skin Sensitization | - | H317: May cause an allergic skin reaction[6] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and use in experimental settings.

Table 2: Physical and Chemical Data

| Property | Value |

| Appearance | Light brown to brown liquid[1] |

| Molecular Weight | 99.13 g/mol [1] |

| Boiling Point | 270 - 273 °C @ 760 mmHg[1][7] |

| Density | 0.99 g/mL at 25 °C[7] |

| Flash Point | 113 °C / 235.4 °F (closed cup)[1][5] |

| Refractive Index | n20/D 1.584[4][7] |

| Solubility | Soluble in water[2] |

Handling, Storage, and Personal Protection

Strict adherence to safety protocols is mandatory when working with this compound to minimize exposure risk.

Experimental Protocol for Safe Handling

-

Engineering Controls : All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1][8] Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[1]

-

Personal Protective Equipment (PPE) : Wear the appropriate PPE as detailed in Table 3. Inspect gloves for integrity before use.

-

Dispensing : When transferring the liquid, avoid splashing. Use appropriate tools and techniques to handle the substance.

-

Avoiding Contact : Do not allow the chemical to come into contact with eyes, skin, or clothing.[1] Avoid breathing any mists or vapors.[1]

-

Hygiene : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1] Do not eat, drink, or smoke in the work area.[6]

Storage Protocol

-

Store in a dry, cool, and well-ventilated area designated for corrosive materials.[1]

-

Keep containers tightly sealed to prevent exposure to air and moisture, as the substance is air-sensitive.[1]

-

Store under an inert atmosphere (e.g., nitrogen or argon).[1][8]

-

Refrigerated storage is recommended.[1]

-

Incompatible materials include strong oxidizing agents and strong acids.[1]

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield (conforming to EN166 or OSHA 29 CFR 1910.133 standards).[1] |

| Skin Protection | Chemical-resistant gloves (consult manufacturer for appropriate type) and protective clothing to prevent skin exposure.[1][8] |

| Respiratory Protection | Not required under normal use with adequate ventilation.[1] If ventilation is insufficient or in case of aerosol formation, use a respirator with a suitable filter (e.g., type ABEK EN14387). |

Emergency and First Aid Protocols

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

-

General Advice : In case of an accident, immediately seek medical attention and show the Safety Data Sheet to the attending physician.[1]

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing and call an ophthalmologist immediately.[6]

-

Skin Contact : Immediately remove all contaminated clothing and shoes.[1] Wash the affected area with plenty of water and soap for at least 15 minutes.[1] Seek immediate medical attention.[1] Contaminated clothing must be washed before reuse.[1][6]

-

Inhalation : Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][6] If the victim is not breathing, administer artificial respiration.[1] Seek immediate medical attention.[1]

-

Ingestion : DO NOT induce vomiting.[1][6] If the person is conscious, rinse their mouth with water and have them drink up to two glasses of water.[6] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] Ingestion can cause severe swelling and damage, with a risk of perforation.[1]

Accidental Release Protocol

In the event of a spill, follow a structured response to ensure safety and proper cleanup. The workflow below outlines the necessary steps.

Caption: Logical workflow for responding to a chemical spill.

Fire-Fighting and Toxicological Information

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use carbon dioxide (CO2), dry chemical, dry sand, or alcohol-resistant foam to extinguish fires.[1]

-

Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors.[1] Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1]

-

Protective Equipment : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[1]

Toxicological Information

The primary toxicological effect is severe corrosion. The substance causes burns upon any route of exposure (skin, eyes, ingestion, inhalation).[1] Ingestion is particularly dangerous, as it may cause perforation of the esophagus or stomach.[1] There is no specific information available regarding chronic health effects from long-term exposure.[8]

References

- 1. fishersci.com [fishersci.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 3-(Dimethylamino)acrylaldehyde | C5H9NO | CID 638320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Dimethylamino)acrolein | 927-63-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound, CAS No. 927-63-9 - iChemical [ichemical.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. This compound | 927-63-9 [chemicalbook.com]

- 8. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

3-Dimethylaminoacrolein: A Vinylogous Amide Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Dimethylaminoacrolein (B57599), a stable and versatile organic compound, serves as a crucial intermediate in the synthesis of a wide array of complex molecules, particularly heterocyclic structures that form the backbone of many pharmaceutical agents. This technical guide provides a comprehensive overview of this compound's role as a vinylogous amide, detailing its synthesis, reactivity, and applications in drug development. The document includes structured data tables for easy reference, detailed experimental protocols for key reactions, and visualizations of reaction mechanisms and workflows to facilitate a deeper understanding of its synthetic utility.

Introduction: The Concept of Vinylogous Amides

This compound, with the chemical formula (CH₃)₂NCH=CHCHO, can be conceptualized as a vinylogous amide of dimethylformamide (DMF).[1] The introduction of a carbon-carbon double bond (a vinyl group) between the carbonyl group and the nitrogen atom extends the conjugation of the lone pair of electrons on the nitrogen atom. This "vinology" principle results in a molecule that retains the characteristic reactivity of an amide at the nitrogen and a reactive aldehyde at the other end, making it a bifunctional building block in organic synthesis.[1] Its unique electronic structure, combining the functionalities of an unsaturated aldehyde and an enamine, makes it a valuable precursor for introducing a reactive three-carbon unit into various molecular scaffolds.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its identification, handling, and use in synthetic procedures.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO | [1][2] |

| Molar Mass | 99.13 g/mol | [1][2] |

| Appearance | Pale yellow to brown liquid | [1] |

| Boiling Point | 270-273 °C | [1][3] |

| Density | 0.99 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.584 | [3] |

| Solubility | Soluble in water, methanol, and 1,2-dichloroethane | [1] |

| ¹H NMR (CDCl₃, ppm) | δ 9.3 (d, 1H, CHO), 7.1 (d, 1H, N-CH=), 5.1 (dd, 1H, =CH-CHO), 2.9 (s, 6H, N(CH₃)₂) | [4][5][6][7] |

| ¹³C NMR (CDCl₃, ppm) | δ 190.5 (CHO), 156.0 (N-CH=), 98.0 (=CH-CHO), 45.0, 37.5 (N(CH₃)₂) | [5][6] |

| IR (neat, cm⁻¹) | ~2920 (C-H), ~1655 (C=O), ~1590 (C=C) | [8] |

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is through a Vilsmeier-Haack type reaction.[1] This involves the reaction of a vinyl ether with a Vilsmeier reagent, which is typically formed in situ from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or phosgene.[1]

Synthesis via Vilsmeier-Haack Reaction: An Experimental Protocol

This protocol describes the synthesis of this compound from isobutyl vinyl ether and the Vilsmeier reagent.

Materials:

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Isobutyl vinyl ether

-

Sodium hydroxide (B78521) solution (aqueous)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a thermometer, coo N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic reaction.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture again to 0 °C and add isobutyl vinyl ether dropwise, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

The reaction mixture is then carefully poured into a beaker containing crushed ice and a dilute solution of sodium hydroxide.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield this compound. A yield of approximately 86% can be expected.[1]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a versatile reagent for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.

Synthesis of Pyrimidines

A prominent application of this compound is in the synthesis of 2-aminopyrimidines through cyclocondensation with guanidine (B92328).[1] This reaction proceeds in high yield and is a fundamental transformation for accessing this important class of heterocycles.[1]

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium ethoxide

Procedure:

-

Dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add guanidine hydrochloride and stir the mixture at room temperature for 30 minutes.

-

Add this compound to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The residue is then triturated with water, and the resulting solid is collected by filtration, washed with cold water, and dried to afford 2-aminopyrimidine. The reaction is reported to proceed in almost quantitative yield.[1]

Caption: Mechanism for the formation of 2-aminopyrimidine.

Knoevenagel Condensation

This compound readily undergoes Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) and cyanoacetic esters.[1] This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of highly functionalized butadiene derivatives.[1]

Materials:

-

This compound

-

Malononitrile

-

Piperidine (B6355638) (catalyst)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve this compound and malononitrile in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

-

Upon completion, the product often precipitates from the reaction mixture.

-

The solid product is collected by filtration, washed with cold ethanol, and dried.

Caption: Knoevenagel condensation of this compound.

Safety and Handling

This compound is classified as a corrosive substance and can cause severe skin burns and eye damage.[3] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound's unique structure as a vinylogous amide makes it an exceptionally useful and versatile building block in organic synthesis. Its ability to participate in a variety of chemical transformations, particularly in the construction of heterocyclic systems, has solidified its importance in the field of drug discovery and development. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers and scientists to effectively utilize this valuable reagent in their synthetic endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 3-(Dimethylamino)acrylaldehyde | C5H9NO | CID 638320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-ジメチルアミノアクロレイン 90% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

An In-depth Technical Guide to the Industrial Synthesis of 3-Dimethylaminoacrolein from Vinyl Ethers

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Dimethylaminoacrolein (B57599) is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of its industrial production from vinyl ethers, a method favored for its safety and efficiency over traditional routes. This document details the core chemical principles, process variations, experimental protocols, and quantitative data to support research, development, and scale-up activities.

Introduction

This compound, a trifunctional molecule featuring an aldehyde, an alkene, and an amine, serves as a versatile building block in organic synthesis. Its industrial production is critical for the manufacturing of various active pharmaceutical ingredients (APIs) and other high-value chemical products. While several synthetic routes exist, the Vilsmeier-Haack formylation of vinyl ethers has emerged as a preferred industrial method. This approach circumvents the use of highly explosive propynal, which is a significant safety concern in large-scale manufacturing.[1]

This guide will explore the nuances of the vinyl ether-based synthesis, providing detailed experimental procedures, comparative data on different process variations, and visualizations of the reaction pathways and workflows.

Core Synthesis Pathway: Vilsmeier-Haack Reaction of Vinyl Ethers

The industrial synthesis of this compound from vinyl ethers is a two-step process rooted in the Vilsmeier-Haack reaction. The overall transformation involves the formylation of a vinyl ether to generate an intermediate iminium salt, which is subsequently hydrolyzed to yield the final product.

Step 1: Formation of the Vilsmeier Reagent and the Iminium Salt Intermediate

The first stage of the synthesis involves the reaction of a vinyl ether with a Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent such as phosgene (B1210022) (COCl₂), phosphoryl chloride (POCl₃), or oxalyl chloride ((COCl)₂).[1][2] The Vilsmeier reagent then reacts with the vinyl ether to form an enol ether iminium salt. For example, the reaction of ethyl vinyl ether with the Vilsmeier reagent generated from phosgene and DMF yields 3-ethoxypropenylidene dimethylammonium chloride.[1]

Step 2: Hydrolysis to this compound

The intermediate iminium salt is then hydrolyzed under weakly alkaline conditions to produce this compound.[1] This step is typically achieved by treating the reaction mixture with an aqueous base, such as sodium hydroxide (B78521).[3]

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound from vinyl ethers, based on patented industrial processes.

Semi-Batch Process using Isobutyl Vinyl Ether and Phosgene

This protocol is adapted from a German patent and describes a semi-batch process for the production of this compound.[3]

Step 1: Formation of N,N-Dimethyl-N,N-(3-isobutoxy-prop-2-endiyl)iminium chloride

-

Apparatus: A suitable reaction vessel equipped with a stirrer, temperature control, and a means for continuous addition of reactants.

-

Procedure:

-

Charge the reactor with 73 g (1 mole) of dimethylformamide (DMF).

-

Heat the DMF to 55°C.

-